molecular formula C8H5Cl2NO B12614849 3,6-Dichloro-2H-1,4-benzoxazine CAS No. 918968-04-4

3,6-Dichloro-2H-1,4-benzoxazine

Cat. No.: B12614849
CAS No.: 918968-04-4
M. Wt: 202.03 g/mol
InChI Key: NZRYGYYMJLJCSY-UHFFFAOYSA-N
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Description

3,6-Dichloro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse range of biological and chemical properties. Benzoxazines are characterized by their oxazine ring fused with a benzene ring, making them an important class of compounds in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2H-1,4-benzoxazine typically involves the reaction of 3,6-dichloroaniline with formaldehyde and phenol under acidic conditions. This reaction forms the oxazine ring through a Mannich-type condensation reaction. The reaction is usually carried out in a solvent such as toluene or isopropanol and requires a catalyst like platinum on carbon (Pt/C) under hydrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2H-1,4-benzoxazine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, making it a potential candidate for anticancer therapies . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzoxazine
  • **6-Chloro-

Properties

CAS No.

918968-04-4

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

3,6-dichloro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2

InChI Key

NZRYGYYMJLJCSY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)Cl)Cl

Origin of Product

United States

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